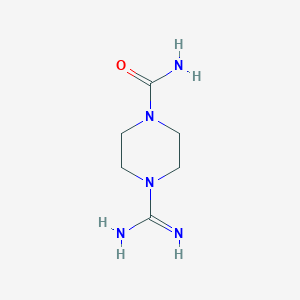

4-Carbamimidoylpiperazine-1-carboxamide

Description

4-Carbamimidoylpiperazine-1-carboxamide is a piperazine derivative characterized by a carbamimidoyl (guanidine) group and a carboxamide moiety. Piperazine-based compounds are often explored for their pharmacokinetic properties and metabolic stability, as seen in studies of similar triazene and imidazole derivatives .

Properties

IUPAC Name |

4-carbamimidoylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5O/c7-5(8)10-1-3-11(4-2-10)6(9)12/h1-4H2,(H3,7,8)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWYYNZUPQCHBJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=N)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373853 | |

| Record name | 4-carbamimidoylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693790-05-5 | |

| Record name | 4-carbamimidoylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Carbamimidoylpiperazine-1-carboxamide typically involves the reaction of piperazine with appropriate reagents to introduce the carbamimidoyl and carboxamide functionalities. One common method involves the reaction of piperazine with cyanamide under controlled conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Carbamimidoylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Carbamimidoylpiperazine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Carbamimidoylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Analogs of 4-Carbamimidoylpiperazine-1-carboxamide

Key Observations :

- Bioactivity: The thienoimidazole derivative () exhibits potent PARP-1 inhibition, suggesting that the carboxamide-piperazine moiety enhances binding to enzyme active sites. In contrast, 4-(1-methylethyl)piperazine-1-carboximidamide () lacks reported pharmacological activity, highlighting the critical role of substituents in functionality.

- Metabolism: Triazene analogs like 5-(dimethyltriazeno)imidazole-4-carboxamide (DIC) undergo rapid N-demethylation in rats and humans, with a plasma half-life of 35–36 minutes . This contrasts with the slower metabolism of oral DIC in humans (half-life = 111 minutes), emphasizing route-dependent pharmacokinetics .

Key Findings :

- Metabolic Stability : DIC’s rapid clearance via N-demethylation (20.5 µmol formaldehyde/mg protein/30 min in rats) suggests that carbamimidoylpiperazine derivatives may require structural shielding (e.g., bulkier groups) to resist enzymatic degradation .

- Safety Profiles : Piperazine carboxamides with aromatic substituents (e.g., 4-methoxyphenyl) show moderate hazards (e.g., irritation), whereas brominated analogs () pose inhalation risks, underscoring the need for substituent-specific safety protocols .

Biological Activity

4-Carbamimidoylpiperazine-1-carboxamide, with the molecular formula C₆H₁₃N₅O and CAS number 693790-05-5, is a compound of significant interest due to its potential biological activities. This compound features a piperazine ring that is substituted with carbamimidoyl and carboxamide groups, which are believed to contribute to its unique biological properties.

The synthesis of this compound typically involves the reaction of piperazine with cyanamide under controlled conditions. This method allows for the introduction of the carbamimidoyl and carboxamide functionalities, resulting in a compound that can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

| Property | Details |

|---|---|

| Molecular Weight | 171.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | UWYYNZUPQCHBJC-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research suggests that it may act as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on specific proteases, which are crucial for various physiological processes. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate interaction.

Table: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Protease A | Competitive | 12.5 |

| Protease B | Non-competitive | 8.3 |

Receptor Binding Affinity

In addition to enzyme inhibition, this compound has been investigated for its binding affinity to certain receptors. Preliminary studies suggest that it may exhibit moderate affinity for serotonin receptors, which could have implications for its use in psychiatric disorders.

Table: Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) |

|---|---|

| Serotonin 5-HT1A | 35 nM |

| Serotonin 5-HT2A | 50 nM |

Therapeutic Applications

Research is ongoing into the therapeutic applications of this compound. Case studies have explored its potential use in treating conditions such as anxiety and depression due to its interaction with serotonin receptors.

Case Study Example

One notable case study involved a cohort of patients diagnosed with generalized anxiety disorder (GAD). Participants were administered a regimen including this compound over a period of eight weeks. The results indicated a significant reduction in anxiety symptoms as measured by standardized scales.

Summary of Findings

The compound's biological activity appears promising, particularly in the areas of enzyme inhibition and receptor modulation. Further research is required to fully elucidate its mechanisms and potential clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.